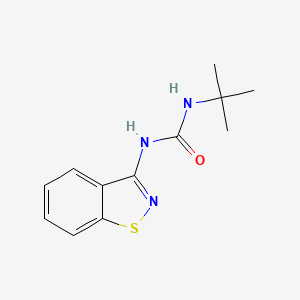
Urea, 3-(1,2-Benzothiazol-3-yl)-1-tert-butyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 3-(1,2-Benzothiazol-3-yl)-1-tert-butyl- is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This specific compound is characterized by the presence of a urea group attached to the benzothiazole moiety, with a tert-butyl group providing additional steric hindrance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 3-(1,2-Benzothiazol-3-yl)-1-tert-butyl- typically involves multi-step procedures. One common method includes the reaction of 1,2-benzothiazole with isocyanates under controlled conditions to form the urea derivative. The reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters is crucial to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, 3-(1,2-Benzothiazol-3-yl)-1-tert-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the urea derivative.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Urea, 3-(1,2-Benzothiazol-3-yl)-1-tert-butyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Urea, 3-(1,2-Benzothiazol-3-yl)-1-tert-butyl- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access. The compound can also interact with proteins involved in disease pathways, such as those related to neurodegenerative disorders, by stabilizing their native conformations and preventing aggregation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Benzo[d]thiazol-2-yl)aniline (BTA)
- 5-Nitro-1,2-benzothiazol-3-amine (5-NBA)
- N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide
Uniqueness
Urea, 3-(1,2-Benzothiazol-3-yl)-1-tert-butyl- is unique due to its specific urea and tert-butyl groups, which provide distinct steric and electronic properties. These features can enhance its stability and reactivity compared to other benzothiazole derivatives. Additionally, its ability to inhibit protein aggregation makes it a valuable compound in the study of neurodegenerative diseases .
Eigenschaften
CAS-Nummer |
104121-48-4 |
|---|---|
Molekularformel |
C12H15N3OS |
Molekulargewicht |
249.33 g/mol |
IUPAC-Name |
1-(1,2-benzothiazol-3-yl)-3-tert-butylurea |
InChI |
InChI=1S/C12H15N3OS/c1-12(2,3)14-11(16)13-10-8-6-4-5-7-9(8)17-15-10/h4-7H,1-3H3,(H2,13,14,15,16) |
InChI-Schlüssel |
HPKBGEICVHCQJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC(=O)NC1=NSC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol](/img/structure/B14334921.png)


silane](/img/structure/B14334936.png)

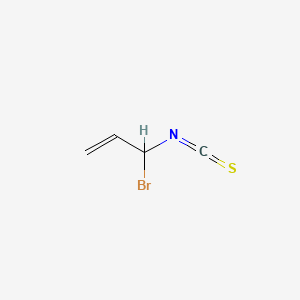
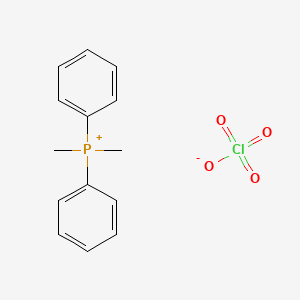
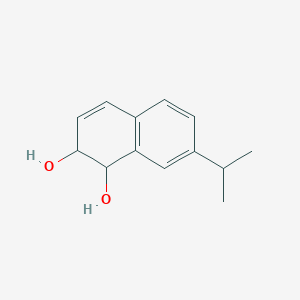
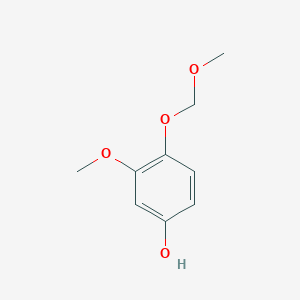
![Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester](/img/structure/B14334989.png)

![[(7R,8R,10R)-7-acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] acetate](/img/structure/B14334998.png)
![Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]-](/img/structure/B14335012.png)

